molecular formula C16H33NO B3036526 Obscuraminol E CAS No. 350485-00-6

Obscuraminol E

Cat. No.: B3036526
CAS No.: 350485-00-6
M. Wt: 255.44 g/mol
InChI Key: QNWQYXJJIAXWKD-BUWFCSEKSA-N
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Description

Obscuraminol E is a useful research compound. Its molecular formula is C16H33NO and its molecular weight is 255.44 g/mol. The purity is usually 95%.
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Biological Activity

Obscuraminol E is a marine natural product derived from the tunicate Pseudodistoma obscurum. It belongs to a class of compounds known as unsaturated amino alcohols, which have garnered interest due to their potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound possesses a unique structural configuration that contributes to its biological activity. The compound is characterized by a 1-deoxysphingoid base structure, which is significant in its interaction with biological systems. The absolute configuration and specific stereochemistry of this compound have been elucidated through various studies, highlighting its potential for further synthetic modifications.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC₁₈H₃₅NO₃
Molecular Weight301.41 g/mol
Structural Motif1-deoxysphingoid base
StereochemistrySpecific stereoisomers identified

Antitumor Potential

Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines, including non-small cell lung cancer (A549) and leukemia (P-388). The compound's mechanism of action appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Case Study: Cytotoxicity Assay Results

A study conducted on the cytotoxic effects of this compound revealed the following IC50 values against selected cancer cell lines:

Cell LineIC50 Value (µg/mL)
A549 (Lung Cancer)15.0
P-388 (Leukemia)0.01

These values indicate that this compound has a potent effect on specific cancer types, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interfere with key signaling pathways involved in tumor progression. Studies suggest that it may inhibit certain kinases and transcription factors that are critical for cell survival and proliferation.

MechanismDescription
Kinase InhibitionDisruption of signaling pathways
Apoptosis InductionPromotion of programmed cell death
Cell Cycle ArrestInterference with cell division

Comparative Analysis with Other Obscuraminols

This compound is part of a broader family of obscuraminols, each exhibiting varying degrees of biological activity. A comparative analysis highlights the differences in potency and mechanism among these compounds.

Table 3: Comparative Biological Activity of Obscuraminols

CompoundIC50 Value (µg/mL)Activity Type
Obscuraminol A20.0Antitumor
Obscuraminol B25.0Antimicrobial
This compound15.0Antitumor

Properties

IUPAC Name

(E,2S,3R)-2-aminohexadec-11-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h6-7,15-16,18H,3-5,8-14,17H2,1-2H3/b7-6+/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQYXJJIAXWKD-BUWFCSEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCC[C@H]([C@H](C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.